molecular formula C5H7N3O2 B1267649 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 94993-81-4

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1267649
CAS No.: 94993-81-4
M. Wt: 141.13 g/mol
InChI Key: AYMPVHVKBHXODP-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its amino and carboxylic acid functional groups, is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Biochemical Analysis

Biochemical Properties

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with D-amino acid oxidase (DAO), where this compound acts as a potent and selective inhibitor . This inhibition protects DAO cells from oxidative stress induced by D-Serine. Additionally, it has been observed to prevent formalin-induced tonic pain .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of D-amino acid oxidase (DAO) leads to reduced oxidative stress in cells . This reduction in oxidative stress can have downstream effects on various cellular processes, including apoptosis, proliferation, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of D-amino acid oxidase (DAO), it prevents the enzyme from catalyzing the oxidation of D-amino acids . This binding interaction is crucial for its protective effects against oxidative stress. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that its protective effects against oxidative stress are sustained over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase (DAO) without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase (DAO) and other oxidoreductases . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in modulating oxidative stress pathways is particularly noteworthy, as it can impact cellular redox balance and energy metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its efficacy and toxicity, as localized accumulation in certain tissues may enhance its therapeutic effects or lead to adverse reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes such as D-amino acid oxidase (DAO) . Post-translational modifications or targeting signals may direct the compound to specific cellular compartments, influencing its biochemical interactions and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets may vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPVHVKBHXODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325777
Record name 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94993-81-4
Record name 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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